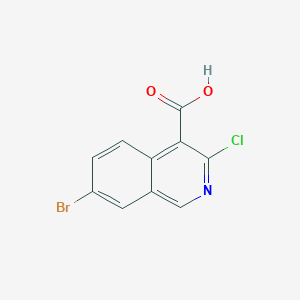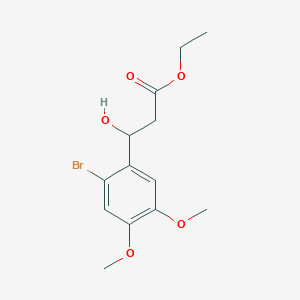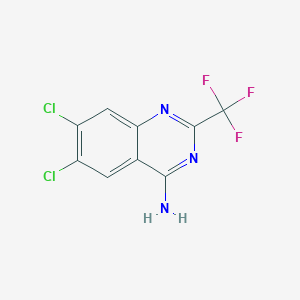
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 6,7-dichloroquinazoline and trifluoromethylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions with a suitable solvent such as dimethylformamide or tetrahydrofuran. A base like potassium carbonate is often used to facilitate the reaction.
Procedure: The 6,7-dichloroquinazoline is reacted with trifluoromethylamine in the presence of the base and solvent. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Purification: The resulting product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloro groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives .
Aplicaciones Científicas De Investigación
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Cancer Research: It has shown potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines.
Biological Studies: The compound is used in studies related to DNA damage response and genomic stability.
Medicinal Chemistry: Researchers are exploring its potential in developing new therapeutic agents for various diseases.
Industrial Applications: It is used in the synthesis of other biologically active compounds and as a building block in pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine involves:
Molecular Targets: The compound targets specific proteins and enzymes involved in cell proliferation and DNA repair.
Pathways Involved: It interferes with the DNA damage response pathways, leading to the inhibition of cancer cell growth and proliferation.
Binding Interactions: The compound binds to the active sites of target proteins, disrupting their normal function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dichloroquinazoline: Lacks the trifluoromethyl group, resulting in different biological activities.
2-(Trifluoromethyl)quinazoline: Lacks the chloro groups, affecting its reactivity and applications.
4-Aminoquinazoline: Lacks both the chloro and trifluoromethyl groups, leading to distinct properties.
Uniqueness
6,7-Dichloro-2-(trifluoromethyl)quinazolin-4-amine is unique due to the presence of both chloro and trifluoromethyl groups, which contribute to its enhanced biological activity and potential as a therapeutic agent .
Propiedades
Fórmula molecular |
C9H4Cl2F3N3 |
|---|---|
Peso molecular |
282.05 g/mol |
Nombre IUPAC |
6,7-dichloro-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H4Cl2F3N3/c10-4-1-3-6(2-5(4)11)16-8(9(12,13)14)17-7(3)15/h1-2H,(H2,15,16,17) |
Clave InChI |
HGVGEPGEGLWUSD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)
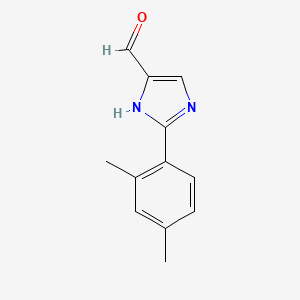
![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)
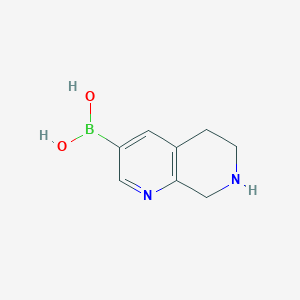

![(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
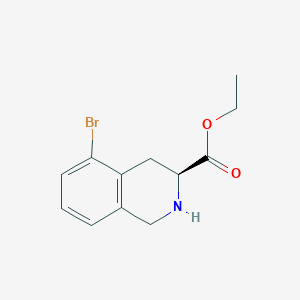
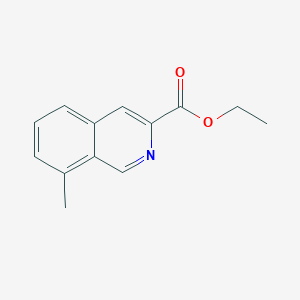
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
